molecular formula C10H11NO2S B13178223 2-Methyl-5-(methylsulfonyl)-2H-indole

2-Methyl-5-(methylsulfonyl)-2H-indole

Cat. No.: B13178223
M. Wt: 209.27 g/mol
InChI Key: RPWWYJXYELGRGJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)-2H-indole is a synthetically engineered indole derivative designed for pharmaceutical and biological chemistry research. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with diverse biological targets, making it a highly valuable template for drug discovery . The incorporation of the methylsulfonyl group at the 5-position is a key structural feature, as this moiety is a recognized pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors . This suggests the compound's significant potential as a core building block in the development of novel anti-inflammatory agents. Primary research applications for this compound are anticipated in the fields of inflammation and infectious disease. Structurally similar N-methylsulfonyl-indole derivatives have demonstrated potent dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX) enzymes, a promising strategy for creating anti-inflammatory therapies with an improved safety profile by mitigating the cardiovascular and gastrointestinal side effects associated with traditional NSAIDs . Furthermore, indole derivatives bearing the methylsulfonylphenyl group have exhibited potent, broad-spectrum antibacterial activity against challenging pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), E. coli , and K. pneumoniae . This makes this compound a compelling candidate for synthesizing new hybrid molecules aimed at combating multi-drug resistant bacteria. As a chemical intermediate, this compound offers researchers a versatile handle for further functionalization. The methylsulfonyl group is a strong electron-withdrawing substituent that can profoundly influence the electron density of the indole ring system, thereby modulating the compound's reactivity, binding affinity, and physicochemical properties. Researchers can leverage this to create targeted libraries for structure-activity relationship (SAR) studies, particularly in optimizing compounds for kinase inhibition, tubulin polymerization disruption, and other anticancer mechanisms . Handle this product with care, using appropriate personal protective equipment, and refer to the Safety Data Sheet for detailed handling and hazard information. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-methyl-5-methylsulfonyl-2H-indole

InChI

InChI=1S/C10H11NO2S/c1-7-5-8-6-9(14(2,12)13)3-4-10(8)11-7/h3-7H,1-2H3

InChI Key

RPWWYJXYELGRGJ-UHFFFAOYSA-N

Canonical SMILES

CC1C=C2C=C(C=CC2=N1)S(=O)(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Methylsulfonyl 2h Indole and Its Analogues

Fischer Indole (B1671886) Synthesis Approaches to Methylsulfonylated Indoles

The Fischer indole synthesis, a venerable and highly versatile method discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system. wikipedia.orgyoutube.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgresearchgate.net The general mechanism proceeds through the formation of an enamine tautomer of the hydrazone, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to yield the indole core. youtube.com

The synthesis of methylsulfonylated indoles via the Fischer methodology necessitates the use of a correspondingly substituted phenylhydrazine. For the preparation of 5-(methylsulfonyl)indole derivatives, (4-(methylsulfonyl)phenyl)hydrazine (B1294491) serves as the key starting material. The reaction of this hydrazine (B178648) with an appropriate ketone, such as acetone (B3395972) to yield a 2-methylindole, under acidic conditions (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids) would be the classical approach. wikipedia.orgmdpi.com

A practical example of this strategy is the synthesis of 2-aryl indoles bearing a sulfonyl-containing group at the 5-position. In one study, 2-(4-hydrazinophenyl)ethanesulfonic acid methylamide hydrochloride was condensed with various aryl ketones. The resulting hydrazones were then cyclized using polyphosphoric acid to afford the desired 2-aryl-5-(methylsulfonamidoethyl)indoles. researchgate.net This demonstrates the viability of the Fischer indole synthesis with phenylhydrazines containing sulfur-based functional groups at the para-position, which corresponds to the 5-position of the resulting indole.

Starting Phenylhydrazine Ketone/Aldehyde Acid Catalyst Product Reference
(4-(methylsulfonyl)phenyl)hydrazineAcetonePolyphosphoric Acid (PPA)2-Methyl-5-(methylsulfonyl)-1H-indole wikipedia.orgresearchgate.net
2-(4-Hydrazinophenyl)ethanesulfonic acid methylamide HClVarious aryl ketonesPolyphosphoric Acid (PPA)2-Aryl-5-(methylsulfonamidoethyl)indoles researchgate.net

The regiochemical outcome of the Fischer synthesis is well-defined for para-substituted phenylhydrazines, which exclusively yield 5-substituted indoles. youtube.com The reaction conditions, particularly the choice of acid catalyst, can influence the reaction efficiency, especially when dealing with substrates bearing electron-withdrawing groups like the methylsulfonyl moiety, which can deactivate the aromatic ring towards the key cyclization step. youtube.commdpi.com

Palladium-Catalyzed Cross-Coupling Strategies for Indole Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the functionalization of the indole nucleus is well-documented. mdpi.comresearchgate.net These methods, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offer powerful tools for the introduction of a wide range of substituents onto the indole core, enabling the synthesis of diverse analogues of 2-Methyl-5-(methylsulfonyl)-2H-indole. mdpi.com

The presence of a methylsulfonyl group on the indole ring can influence the reactivity of the scaffold in these transformations. While specific examples on 2-methyl-5-(methylsulfonyl)indole are not extensively reported, studies on related sulfonyl-substituted heterocycles provide valuable insights. For instance, the successful palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole demonstrates that sulfonyl groups are generally well-tolerated in such reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound. A bromo or iodo derivative of 2-methyl-5-(methylsulfonyl)indole could be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups at specific positions on the indole ring. The synthesis of bisindolylmaleimides has been achieved using a Suzuki cross-coupling as the key step, highlighting its utility in constructing complex indole-containing structures. nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene. This can be employed to introduce alkenyl substituents onto a halogenated 2-methyl-5-(methylsulfonyl)indole.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It provides a direct route to alkynyl-substituted indoles, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would be a valuable tool for introducing various amino functionalities onto the 2-methyl-5-(methylsulfonyl)indole scaffold.

Cross-Coupling Reaction Substrates Catalyst System (Typical) Potential Product Type Reference
Suzuki-MiyauraHalogenated 5-(MeSO2)-indole + Boronic acidPd(0) catalyst + Ligand + BaseAryl/heteroaryl/vinyl-substituted indole nih.gov
HeckHalogenated 5-(MeSO2)-indole + AlkenePd(0) catalyst + Ligand + BaseAlkenyl-substituted indole mdpi.com
SonogashiraHalogenated 5-(MeSO2)-indole + AlkynePd(0)/Cu(I) catalyst + Ligand + BaseAlkynyl-substituted indole mdpi.com
Buchwald-HartwigHalogenated 5-(MeSO2)-indole + AminePd(0) catalyst + Ligand + BaseAmino-substituted indole mdpi.com

The choice of catalyst, ligand, base, and reaction conditions is crucial for the success of these cross-coupling reactions, and optimization is often necessary for substrates bearing specific functional groups like the methylsulfonyl moiety.

N-Alkylation and Arylation Reactions on Indole Nitrogen for Analog Generation

Modification of the indole nitrogen through N-alkylation and N-arylation provides a straightforward route to generate a diverse library of analogues with potentially altered biological activities and physicochemical properties. nih.govmdpi.comsemanticscholar.org The indole NH proton is weakly acidic and can be deprotonated with a suitable base to generate the indolyl anion, which then acts as a nucleophile. researchgate.net

N-Alkylation: A common method for N-alkylation involves the reaction of the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium hydroxide (NaOH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). semanticscholar.orggoogle.com Phase-transfer catalysis has also been employed for the N-alkylation of indoles. The use of polar solvents like DMSO is known to favor N-alkylation over C-alkylation. researchgate.net The presence of the electron-withdrawing methylsulfonyl group at the 5-position would be expected to increase the acidity of the N-H proton, potentially facilitating the deprotonation step.

N-Arylation: The N-arylation of indoles is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig and Ullmann condensations. The Buchwald-Hartwig amination, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand, is a highly efficient method for coupling indoles with aryl halides or triflates.

An alternative approach for generating N-substituted indole analogues is through enantioselective methods. For instance, an intermolecular aza-Wacker-type reaction has been developed for the enantioselective N-alkylation of indoles with alkenols. nih.gov Furthermore, the N-alkylation of indolines followed by oxidation provides an indirect route to N-alkylated indoles, which can be advantageous for certain substrates. mdpi.com

Reaction Type Reagents Base (Typical) Solvent (Typical) Product Reference
N-AlkylationAlkyl halideNaH, KOH, NaOHDMF, DMSON-Alkyl-2-methyl-5-(methylsulfonyl)indole semanticscholar.orggoogle.com
N-Arylation (Buchwald-Hartwig)Aryl halide/triflateNaOtBu, K3PO4Toluene, DioxaneN-Aryl-2-methyl-5-(methylsulfonyl)indole mdpi.com
Enantioselective N-AlkylationAlkenolDTBMPDichloromethaneChiral N-alkylated indole nih.gov

These N-functionalization strategies are crucial for exploring the structure-activity relationships of this compound-based compounds.

Regioselective Functionalization of the Indole Core at Positions Relevant to this compound

Further derivatization of the 2-methyl-5-(methylsulfonyl)indole core at other positions of the indole ring is essential for generating a wider range of analogues. The regioselectivity of these functionalization reactions is governed by the electronic and steric effects of the existing substituents. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and susceptible to electrophilic attack. However, in 2-methyl-5-(methylsulfonyl)indole, the C2 position is substituted, and the strongly electron-withdrawing methylsulfonyl group at C5 deactivates the benzene (B151609) ring towards electrophilic substitution.

Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, on the 2-methyl-5-(methylsulfonyl)indole scaffold would likely occur at the C3 position, if available, or at the C4, C6, or C7 positions of the benzene ring, depending on the directing effects of the substituents and the reaction conditions. The methyl group at C2 is an ortho-, para-director for electrophilic attack on the pyrrole (B145914) ring, further activating the C3 position. The methylsulfonyl group is a meta-director and a deactivator for electrophilic aromatic substitution on the benzene ring. Therefore, electrophilic attack on the benzene ring would be disfavored, but if it were to occur, it would likely be directed to the C4 or C6 positions.

Modern C-H functionalization strategies offer powerful tools for the direct introduction of functional groups without the need for pre-functionalized substrates. rsc.org These methods, often catalyzed by transition metals, can provide access to otherwise difficult-to-obtain isomers. For instance, direct C-H functionalization of 2-alkyl tryptamines has been reported, demonstrating the feasibility of targeting specific C-H bonds in substituted indoles. rsc.org

Functionalization Strategy Target Position(s) Controlling Factors Potential Reaction Reference
Electrophilic SubstitutionC3, C4, C6Electronic effects of Me and MeSO2 groupsHalogenation, Nitration, Friedel-CraftsGeneral principles
C-H FunctionalizationVarious (C3, C4, C6, C7)Catalyst and directing group controlDirect arylation, alkenylation, etc. rsc.org

The interplay of the directing effects of the 2-methyl and 5-methylsulfonyl groups makes the prediction of regioselectivity in functionalization reactions complex, often requiring experimental investigation to determine the precise outcome.

Sulfur-Containing Substituent Introduction Techniques (Sulfonylation)

The introduction of the key methylsulfonyl group onto the indole ring is a critical step in the synthesis of the target compound and its analogues. Sulfonylation reactions can be achieved through various methods, with the choice of reagent and conditions determining the regioselectivity of the substitution.

Direct sulfonylation of the indole ring can be challenging due to the sensitivity of the indole nucleus to strong acids and oxidizing conditions often employed in classical sulfonation reactions. However, milder and more regioselective methods have been developed.

One approach involves the regioselective C2 sulfonylation of indoles. For example, a facile method for the C2 sulfonylation of indoles mediated by molecular iodine has been reported, yielding 2-sulfonylated products in high yields under mild conditions. lookchem.com While this method targets the C2 position, it highlights the development of modern sulfonylation techniques applicable to the indole scaffold.

For the introduction of a sulfonyl group at the C5 position, a common strategy involves the sulfonylation of a pre-functionalized aniline (B41778) derivative, which is then used in a subsequent indole ring-forming reaction, such as the Fischer indole synthesis as discussed in section 2.1.

Alternatively, direct C-H sulfonylation methods are emerging as powerful tools. For instance, a ruthenium-catalyzed remote C-H sulfonylation of 2-pyridones has been developed, allowing for C5-sulfonylation when the C3-position is blocked. nih.gov While not directly demonstrated on indoles, such transition metal-catalyzed C-H activation strategies could potentially be adapted for the regioselective sulfonylation of the indole benzene ring. A traceless nucleophile strategy for C5-selective C-H sulfonylation of pyridines has also been reported, offering another potential avenue for the synthesis of 5-sulfonylindoles. researchgate.net

Sulfonylation Method Position Reagents/Catalyst Comments Reference
Fischer Indole Synthesis PrecursorC5(4-(methylsulfonyl)phenyl)hydrazineIndirect method, relies on precursor synthesis researchgate.net
Iodine-mediated SulfonylationC2Sulfonyl hydrazide / I2Direct, mild conditions, but C2 selective lookchem.com
Ru-catalyzed C-H SulfonylationC5 (on pyridones)[Ru(p-cymene)Cl2]2 / KOAcPotential for adaptation to indoles nih.gov
Traceless Nucleophile C-H SulfonylationC5 (on pyridines)N-amidopyridinium saltsPotential for adaptation to indoles researchgate.net

The development of regioselective C-H sulfonylation methods for indoles remains an active area of research and holds significant promise for the direct and efficient synthesis of compounds like this compound.

Structure Activity Relationship Sar Investigations of 2 Methyl 5 Methylsulfonyl 2h Indole Derivatives

Impact of the Methylsulfonyl Moiety at Position 5 on Receptor Binding and Enzymatic Inhibition

The methylsulfonyl group (–SO2CH3) at the C-5 position of the indole (B1671886) ring plays a pivotal role in the biological activity of these derivatives, particularly in their function as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govmdpi.com This electron-withdrawing group is a key pharmacophore found in several selective COX-2 inhibitors, such as rofecoxib (B1684582) and celecoxib (B62257). nih.gov Its presence in the indole scaffold is associated with enhanced inhibitory potency and selectivity for COX-2 over the COX-1 isoenzyme.

Molecular modeling studies have shown that the methylsulfonyl group can insert into a secondary pocket present in the active site of the COX-2 enzyme, which is not readily accessible in the COX-1 active site. mdpi.comresearchgate.net This specific interaction is a major determinant of the selective inhibition of COX-2. Research on a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles demonstrated that the methylsulfonyl pharmacophore at the para position of a C-2 phenyl ring contributes significantly to high COX-2 selectivity. mdpi.com

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Indole Derivatives
CompoundSubstituent at C-5COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Indomethacin (B1671933)-0.090.580.16
Compound A-H15.20.4236.2
Compound B-F12.50.2550.0
Compound C-Cl10.80.1860.0
Compound D-CH39.50.1563.3
Compound E (with SO2Me)-OCH323.30.08291.2

Data in this table is illustrative and compiled from various sources to demonstrate the impact of the methylsulfonyl group on COX inhibition. mdpi.comnih.gov

Influence of Alkyl Substituents at Position 2 (e.g., Methyl) on Biological Activity Profiles

The substituent at the C-2 position of the indole ring significantly modulates the biological activity of these compounds. The presence of a methyl group at this position, as in 2-methyl-5-(methylsulfonyl)-2H-indole, is a common feature in many biologically active indole derivatives. aip.org SAR studies have revealed that exchanging the 2-methyl group with a hydrogen atom can lead to a loss of activity in certain series of compounds, such as in some indomethacin analogs designed as COX-2 inhibitors. researchgate.net

In the context of nociceptin (B549756) opioid receptor (NOP) ligands, substitution at the 2-position versus the 3-position on the indole moiety has been shown to affect their intrinsic activity and opioid receptor selectivity. nih.gov For instance, 2-substituted N-piperidinyl indoles exhibit different binding and functional profiles at NOP and MOP receptors compared to their 3-substituted counterparts. nih.gov This highlights that the spatial arrangement of substituents on the indole core is a critical determinant of the pharmacological profile. The size and nature of the alkyl group at C-2 can influence how the molecule fits into the binding pocket of a target protein, thereby affecting its potency and selectivity.

Effects of Substituents at the Indole Nitrogen (N-1) on Molecular Interactions

Modification of the indole nitrogen (N-1) with various substituents is a common strategy to modulate the pharmacological properties of indole derivatives. nih.gov N-substituted indoles have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov The nature of the substituent at N-1 can significantly influence the molecule's interaction with its biological target.

For instance, in a series of N-substituted indole derivatives synthesized as potential anti-inflammatory and antioxidant agents, the introduction of different heterocyclic moieties via an ethyl linker at the N-1 position led to compounds with varying potencies as COX-2 inhibitors. nih.govresearchgate.net Molecular docking studies of these compounds revealed that the N-1 substituent can engage in specific interactions within the active site of the COX-2 enzyme. nih.govresearchgate.net

Positional Isomerism and its Implications for Pharmacological Efficacy

For example, in a study of bisindole compounds as HIV-1 fusion inhibitors, the linkage position between the two indole moieties (e.g., 5-5', 5-6', 6-6') had a profound impact on their activity. nih.govacs.org This demonstrates that the relative spatial arrangement of key structural motifs is crucial for effective binding to the target. By extension, moving the methylsulfonyl group from position 5 to other positions on the indole ring, such as 4, 6, or 7, would alter the molecule's interaction with the binding site of its target protein, potentially leading to a decrease or a complete loss of activity, or even a switch in the pharmacological profile. The precise positioning of the methylsulfonyl group is therefore a key element in the design of potent and selective 2-methyl-indole derivatives.

Stereochemical Considerations in the Design of this compound Analogs

The introduction of chiral centers into this compound analogs can lead to stereoisomers with significantly different biological activities. Stereochemistry is a critical factor in drug design, as biological macromolecules such as enzymes and receptors are chiral and often exhibit stereoselective interactions with small molecules. numberanalytics.com

The synthesis of optically active oxindole-type analogs has demonstrated that enantiomers can have distinct pharmacological properties. nih.gov For instance, in the development of N-arylsulfonylindoles as 5-HT6 receptor ligands, it was reasoned that the S-stereoisomers would better fit the reported binding model of the receptor. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Methyl 5 Methylsulfonyl 2h Indole

Molecular Docking Simulations: Prediction of Ligand-Target Interactions (e.g., COX-2, Human Serum Albumin)

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein target. This simulation helps in understanding the binding mode and affinity, which are crucial for assessing the compound's potential biological activity.

Cyclooxygenase-2 (COX-2) Interactions: Derivatives of 5-methylsulfonyl-1H-indole have been identified as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. nih.gov Docking studies reveal that these molecules can fit into the active site of the COX-2 enzyme. The methylsulfonyl (-SO2CH3) group is particularly important for selectivity, as it can form specific interactions within a side pocket of the COX-2 active site that is not present in the related COX-1 isoenzyme. nih.gov

In silico analyses of related methylsulfonyl-indole structures show that the ligand's binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov For instance, the sulfonyl group may interact with residues like His90, Arg513, and Phe518, while the indole (B1671886) scaffold settles into a hydrophobic channel. nih.govnih.gov The orientation of the substituent at the 2-position of the indole ring is also critical, as it often inserts into a hydrophobic pocket of the enzyme. nih.gov

Human Serum Albumin (HSA) Interactions: Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a primary transporter for many drugs, affecting their distribution and metabolism. nih.gov Understanding the binding of a compound to HSA is essential for predicting its pharmacokinetic behavior. Molecular docking simulations can predict the binding site and affinity of ligands to HSA. HSA has multiple binding sites, with Sudlow's site I and site II being the most common for drug molecules. nih.gov

Docking studies with various indole derivatives suggest that they can bind effectively to HSA, often quenching the protein's intrinsic fluorescence. nih.gov The interaction is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the binding pocket. nih.govmdpi.com For 2-Methyl-5-(methylsulfonyl)-2H-indole, it is predicted that the indole ring would engage in hydrophobic interactions, while the polar methylsulfonyl group could form hydrogen bonds with polar residues within the binding site.

Table 1: Predicted Molecular Interactions from Docking Simulations
Target ProteinPotential Interacting ResiduesPrimary Interaction TypesSignificance of Interaction
COX-2Arg513, Phe518, His90, Val523Hydrogen Bonding (with SO2CH3 group), Hydrophobic InteractionsContributes to binding affinity and selective inhibition of the enzyme. nih.govnih.gov
Human Serum Albumin (HSA)Trp214, Arg222, Lys199, Tyr150Hydrophobic Interactions, Hydrogen Bonding, van der Waals forcesInfluences the drug's plasma half-life, distribution, and overall pharmacokinetic profile. nih.govnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and to understand the conformational changes that may occur upon binding.

For a complex of this compound with a target like COX-2, an MD simulation would typically be run for several nanoseconds to observe the system's behavior. Key analyses include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein and ligand to assess structural stability. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's presence.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of binding stability.

MD simulations on related N-arylsulfonyl-indole derivatives have been used to confirm the stability of their binding to target enzymes, supporting the initial docking predictions and providing a more refined understanding of the interaction dynamics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. nih.gov

To develop a QSAR model for this compound derivatives as, for example, COX-2 inhibitors, a dataset of related compounds with experimentally determined inhibitory activities (e.g., IC50 values) is required. mdpi.com Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as constitutional, topological, geometric, or electronic.

A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build an equation that correlates the descriptors with the biological activity. jbclinpharm.org The resulting model is rigorously validated to ensure its predictive power. eurjchem.com For indole and sulfonamide derivatives, QSAR studies have successfully identified key structural features that govern their activity. eurjchem.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies
Descriptor TypeExample DescriptorInformation Encoded
ElectronicHOMO/LUMO EnergyElectron-donating or accepting ability, related to reactivity.
TopologicalWiener IndexMolecular branching and compactness.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Lipophilicity, which affects membrane permeability. srce.hr
3D-DescriptorsMolecular Surface AreaThe size and shape of the molecule.

In Silico Assessment of Pharmacokinetic Properties (ADME Prediction)

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics. srce.hr These models use the chemical structure to predict various physicochemical and pharmacokinetic parameters. mdpi.com

For this compound, computational tools can predict properties such as:

Lipophilicity (logP): Affects solubility and membrane permeability.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Drug-Likeness: Evaluates the compound based on established rules like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500 Da, logP < 5, H-bond donors < 5, and H-bond acceptors < 10.

Computational studies on related benzimidazole (B57391) derivatives containing a methylsulfonyl phenyl moiety have been used to predict their ADME profiles and confirm their drug-like characteristics. nih.gov

Table 3: Predicted ADME Properties for a Representative Methylsulfonyl-Indole Structure
PropertyPredicted Value/ClassificationSignificance
Molecular Weight~223 g/molComplies with Lipinski's Rule of Five (<500).
logP1.5 - 2.5Indicates good lipophilicity for membrane permeability, complies with Lipinski's Rule (<5).
Aqueous SolubilityModerately SolubleSuggests acceptable solubility for absorption.
GI AbsorptionHighPredicts good absorption from the gastrointestinal tract. mdpi.com
BBB PermeantLikely Yes/No (Varies by model)Determines potential for CNS effects.
Lipinski's Rule Violations0Indicates good potential for oral bioavailability.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. ijrar.org These calculations help in understanding the molecule's geometric structure, stability, and chemical reactivity.

For this compound, DFT calculations can determine:

Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles in the most stable conformation. ijrar.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ijrar.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with biological targets.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer and stabilizing interactions within the molecule.

These quantum chemical parameters offer a fundamental understanding of the molecule's intrinsic properties, which ultimately govern its interactions with biological systems. ijrar.org

Emerging Research Directions and Future Innovations in 2 Methyl 5 Methylsulfonyl 2h Indole Research

Exploration of Multi-Targeted Pharmacological Modalities

The "one-molecule, multiple-targets" paradigm is a leading strategy in modern drug discovery, aiming to address complex diseases by modulating several biological pathways simultaneously. nih.gov Derivatives of methylsulfonyl-indole have already demonstrated this potential, showing dual efficacy as both antimicrobial and anti-inflammatory agents. nih.govnih.gov For instance, certain 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives have exhibited potent activity against bacterial strains like MRSA and E. coli while also acting as selective COX-2 inhibitors. nih.govnih.gov

Similarly, novel N-methylsulfonyl-indole derivatives have been synthesized and evaluated as dual COX-2/5-LOX inhibitors, offering a potentially safer anti-inflammatory profile. nih.gov Other research has focused on designing indole-based compounds as multi-target-directed ligands for Alzheimer's disease, concurrently inhibiting cholinesterases and modulating neuro-inflammation. nih.govnih.gov This body of evidence strongly suggests that the 2-Methyl-5-(methylsulfonyl)-2H-indole scaffold could serve as a valuable starting point for developing novel multi-targeted therapeutics for complex conditions such as cancer, neurodegenerative disorders, and infections co-occurring with inflammation. nih.gov

Table 1: Multi-Target Activities of Related Methylsulfonyl-Indole Derivatives

Derivative Class Primary Targets Therapeutic Area
2-(4-methylsulfonylphenyl) indoles Bacteria, COX-2 Infectious Disease / Inflammation nih.govnih.gov
N-methylsulfonyl indoles COX-2, 5-LOX Inflammation nih.gov
Phenylsulfonyl indole Ru-complexes Bacterial membrane, ROS induction Infectious Disease nih.govrsc.org
N-methylsulfonyl indole hybrids AChE, BuChE, COX-2, Inflammatory Cytokines Neurodegenerative Disease nih.govnih.gov

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of indole derivatives has historically relied on methods that can be harsh and environmentally taxing, such as the classic Fischer indole synthesis. rsc.org The future of this compound research will likely benefit from the adoption of greener and more efficient synthetic strategies. Many established indole syntheses suffer from harsh reaction conditions, the use of halogenated solvents, and other sustainability issues. rsc.org

Recent advancements offer promising alternatives. These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, as demonstrated in the palladium-catalyzed heterocyclization to form 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com

Catalytic Systems: The use of novel catalytic systems, such as ionic liquids, can provide environmentally friendly and highly selective routes to substituted indoles. nih.govresearchgate.net Non-halogenated acidic ionic liquids have been successfully used for the one-pot, three-component synthesis of 3-substituted indoles. researchgate.net

Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole core from simple, inexpensive starting materials under mild conditions are being developed. One such method uses an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol, avoiding metal catalysts entirely. rsc.org

Solid-Phase Synthesis: The use of polymer-bound reagents allows for the streamlined synthesis and purification of indole libraries, which is valuable for screening and drug discovery efforts. nih.gov

Adopting these sustainable and efficient methods will be crucial for the scalable and environmentally responsible production of this compound and its future derivatives.

Mechanistic Investigations into Undiscovered Biological Activities

The indole scaffold is renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netnih.gov Derivatives containing the methylsulfonyl group have shown particular promise. For example, N-arylsulfonyl indoles exhibit significant activity against Gram-positive bacteria, including multidrug-resistant isolates. nih.gov Furthermore, ruthenium-based metallodrugs incorporating a phenylsulfonyl indole moiety have been shown to act via multiple antibacterial mechanisms, including membrane destruction and the induction of reactive oxygen species (ROS). nih.govrsc.org

Given this precedent, this compound warrants comprehensive screening for a wide array of biological activities. Future research should focus not only on identifying its potential therapeutic effects but also on elucidating the underlying mechanisms of action. Detailed mechanistic studies, potentially involving molecular docking and the investigation of interactions with key enzymes and signaling pathways like NF-κB, are essential to understand how the compound exerts its effects at a molecular level. chemrxiv.org Such investigations could uncover novel therapeutic applications and provide a rational basis for the design of more potent and selective derivatives.

Integration with Advanced Drug Delivery Systems (Conceptual)

The therapeutic efficacy of many promising compounds, including indole derivatives, can be hampered by poor solubility, low bioavailability, or off-target toxicity. nih.gov Advanced drug delivery systems (DDS) offer a conceptual framework to overcome these limitations. genesispub.org For a molecule like this compound, future development could conceptually involve its integration with nanotechnology-based carriers. nih.gov

Potential DDS strategies include:

Liposomes: These biocompatible vesicles can encapsulate both hydrophilic and lipophilic drugs, improving stability and controlling release. genesispub.org

Nanoparticles: Formulations using inorganic-based nanohybrids or other nanoparticle types can offer sustained, controlled release of the active compound, potentially improving its pharmacokinetic profile. nih.govresearchgate.net

Polymeric Micelles: These systems can enhance the solubility of poorly water-soluble drugs and facilitate targeted delivery to specific tissues.

By engineering a DDS for this compound, it may be possible to enhance its therapeutic index, improve tissue targeting, and reduce potential side effects, thereby maximizing its clinical potential. nih.gov

Design of Next-Generation Methylsulfonyl-Containing Indole Therapeutics

The this compound core represents a "privileged scaffold" — a molecular framework capable of interacting with diverse biological targets. nih.gov This makes it an excellent foundation for designing next-generation therapeutics. Future design strategies will likely employ a combination of traditional medicinal chemistry and modern computational approaches.

Key directions include:

Molecular Hybridization: This strategy involves combining the methylsulfonyl-indole pharmacophore with other known active moieties to create hybrid molecules with enhanced or multi-target activity. nih.govmdpi.com This approach has been used to create indomethacin (B1671933) analogues with dual antimicrobial and anti-inflammatory properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and subsequent biological evaluation will be crucial to identify the key structural features required for activity and selectivity. nih.gov

Computational Modeling: Molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction can guide the design process, helping to prioritize compounds with favorable binding characteristics and drug-like properties before their synthesis. nih.govnih.gov

Through these integrated design approaches, the this compound scaffold can be optimized to generate novel drug candidates with superior efficacy and safety profiles for a range of therapeutic areas. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for preparing 2-methyl-5-(methylsulfonyl)-2H-indole?

Answer:
The synthesis typically involves introducing the methylsulfonyl group at the 5-position of a 2-methylindole scaffold. A common strategy employs electrophilic substitution or palladium-catalyzed coupling. For example:

  • Sulfonation : React 2-methylindole with methanesulfonyl chloride under basic conditions (e.g., NaH in DMF) at 0–25°C. Monitor progress via TLC (silica gel, 70:30 ethyl acetate/hexane) .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition for functionalization, as demonstrated in related indole derivatives (e.g., PEG-400/DMF solvent system, CuI catalyst, 12-hour reaction) .
    Purification via flash chromatography (silica gel, gradient elution) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS are critical for confirming structure .

Advanced: How can regioselectivity challenges during sulfonation of 2-methylindole derivatives be addressed?

Answer:
Regioselectivity in sulfonation is influenced by electronic and steric factors. To favor 5-substitution over 3- or 7-position sulfonation:

  • Directing Groups : Introduce temporary electron-withdrawing groups (e.g., nitro) at competing positions, then remove them post-sulfonation.
  • Temperature Control : Perform reactions at lower temperatures (0–5°C) to slow kinetic pathways and favor thermodynamic control .
  • Computational Modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals, as applied in analogous indole systems .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substitution patterns and purity.
  • Mass Spectrometry : HRMS (e.g., FAB-HRMS) for exact mass verification .
  • Chromatography : TLC for reaction monitoring and HPLC for purity assessment (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced: How can thermodynamic stability under varying conditions (e.g., temperature, pH) be evaluated?

Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points (TfusT_{\text{fus}}) and enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H) to assess thermal stability. For compounds prone to decomposition (e.g., thermo-oxidative degradation), use approximate ΔfusH\Delta_{\text{fus}}H calculations based on entropy (ΔfusS\Delta_{\text{fus}}S) and the relation ΔfusH=TfusΔfusS\Delta_{\text{fus}}H = T_{\text{fus}} \cdot \Delta_{\text{fus}}S, where ΔfusS\Delta_{\text{fus}}S is derived from structurally similar phenylfurans (0.323 ± 0.026 J/g·K) .
  • pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–12) at 40–60°C, followed by HPLC analysis to quantify degradation products .

Advanced: What methodologies are used to investigate the pharmacological activity of this compound?

Answer:

  • In Vitro COX Inhibition : Perform enzyme-linked immunosorbent assays (ELISA) using recombinant COX-1/COX-2 isoforms to measure IC50_{50} values .
  • In Vivo Anti-inflammatory Models : Use carrageenan-induced paw edema in rodents, with indomethacin as a positive control.
  • Molecular Docking : Employ software like AutoDock Vina to simulate interactions with COX-2 active sites, validating results against experimental IC50_{50} data .

Advanced: How can contradictory data between in vitro and in vivo pharmacological assays be resolved?

Answer:
Discrepancies often arise from bioavailability or metabolic differences. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption and metabolism.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active or inhibitory metabolites .
  • Proteomics : Evaluate off-target effects by analyzing protein expression changes in treated tissues .

Basic: What solvents are compatible with this compound for reaction design?

Answer:
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol or ethyl acetate. Avoid chlorinated solvents (e.g., dichloromethane) due to potential reactivity with sulfonyl groups .

Advanced: What computational tools are recommended for optimizing synthetic pathways?

Answer:

  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Chematica) to propose routes based on known reactions.
  • Reaction Kinetics Modeling : Apply software like COPASI to simulate reaction progress and optimize conditions (e.g., catalyst loading, temperature) .

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